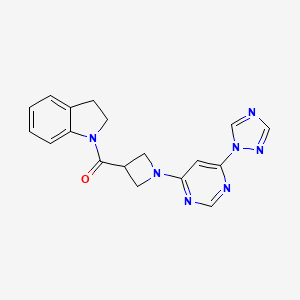

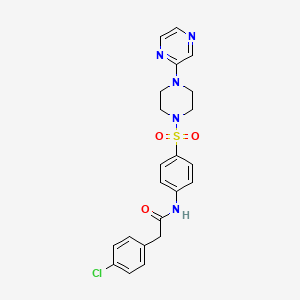

![molecular formula C20H25N3O3S B2508288 1-((1R,5S)-3-(1H-咪唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-3-(4-(甲磺酰基)苯基)丙-1-酮 CAS No. 2320607-44-9](/img/structure/B2508288.png)

1-((1R,5S)-3-(1H-咪唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)-3-(4-(甲磺酰基)苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex bicyclic molecules often involves multiple steps that require careful control of stereochemistry. In the case of compounds similar to "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one", the synthesis process can be intricate. For instance, the synthesis of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was achieved and characterized by 1H and 13C NMR and HRMS spectroscopy. The absolute molecular configuration was confirmed by X-ray crystallography, which is a critical step in ensuring the desired stereochemistry is obtained . Similarly, the synthesis of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes was accomplished through a diastereoselective reaction with aromatic aldehydes, with the structure being established based on 1H NMR data . These studies highlight the importance of NMR spectroscopy and X-ray crystallography in the synthesis and characterization of complex bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by the presence of multiple chiral centers and functional groups that can engage in various intermolecular interactions. For example, the crystal structure analysis of a related compound revealed the presence of intermolecular hydrogen bonds of the type O–H…O, which are crucial for the stability of the crystal lattice . The configuration of substituents, such as the methyl group and chlorophenyl group in the cis position, can also influence the overall conformation and stability of the molecule. These structural features are essential for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

The reactivity of bicyclic compounds is influenced by their molecular structure, particularly the functional groups present and their relative configuration. The presence of an imidazole group, as in the compound of interest, suggests potential for interactions with various reagents and participation in chemical reactions that exploit the nucleophilic character of the nitrogen atom. The synthesis of related compounds often involves reactions with aromatic aldehydes, which can be diastereoselective, leading to the formation of multiple stereoisomers . Understanding the reactivity patterns of these compounds is crucial for designing synthetic routes and predicting the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one" are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as other polar functional groups, can affect properties such as solubility, melting point, and boiling point. The stereochemistry of the molecule can also influence its physical properties, such as optical rotation, which is relevant for compounds with chiral centers . Additionally, the presence of an imidazole ring suggests potential biological activity, as this moiety is often found in pharmacologically active compounds. Understanding these properties is essential for the development of new materials and drugs.

科学研究应用

合成和结构分析

铑(I)催化的 Pauson-Khand 反应

Inagaki、Kawamura 和 Mukai (2007) 报告了某些衍生物的铑(I)催化的 Pauson-Khand 反应 (PKR),导致形成具有类似于所讨论化合物的复杂双环结构的化合物。该合成路线可能与构建所述化合物的双环核有关 (Inagaki, Kawamura, & Mukai, 2007).

晶体结构表征

杨等人 (2008) 探索了具有类似双环结构的化合物的晶体结构,提供了对立体化学和分子构象的见解,这可能与理解所述化合物的结构方面有关 (杨, 朱, 牛, 陈, & 陆, 2008).

潜在的生物活性

抗菌和抗癌活性

Kayarmar 等人 (2014) 合成了基于咪唑喹啉结构骨架的新型类似物,显示出有希望的抗菌和抗癌活性。这些类似物中的结构基序和官能团与所讨论的化合物具有相似性,表明值得探索潜在的生物活性 (Kayarmar, Nagaraja, Bhat, Naik, Rajesh, Shetty, & Arulmoli, 2014).

毒蕈碱活性

Wadsworth 等人 (1992) 研究了奎奴可利定衍生物的毒蕈碱活性,强调了特定取代基对生物活性的重要性。这项研究强调了具有氮杂双环和磺酰基基序的化合物(如所讨论的化合物)与毒蕈碱受体相互作用的潜力 (Wadsworth, Jenkins, Orlek, Cassidy, Clark, Brown, Riley, Graves, & Hawkins, 1992).

作用机制

Target of Action

The primary targets of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one acts as a highly potent and selective inhibitor against JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 .

Biochemical Pathways

The compound affects the JAK1-mediated IL-6 signaling pathway . It exhibits potent cellular activity for this pathway with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .

Pharmacokinetics

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is orally bioavailable . Its potency against JAK1 and TYK2 is high, with IC50 values of 4 nM and 5 nM respectively, as measured in in vitro kinase assays .

Result of Action

The molecular and cellular effects of 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one’s action include significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change . These effects were observed in rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model .

属性

IUPAC Name |

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-27(25,26)19-7-2-15(3-8-19)4-9-20(24)23-16-5-6-17(23)13-18(12-16)22-11-10-21-14-22/h2-3,7-8,10-11,14,16-18H,4-6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHQJOVGZNJWRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

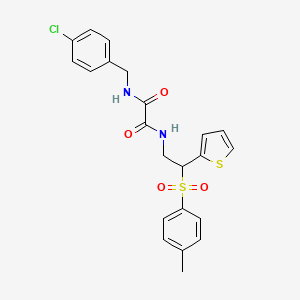

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

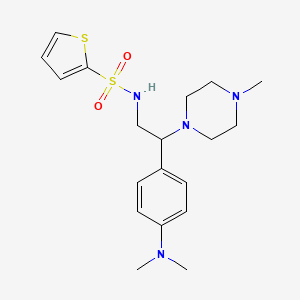

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

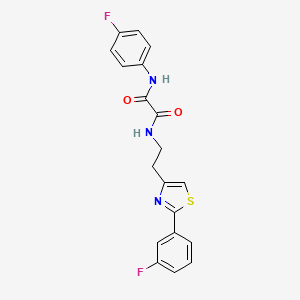

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)